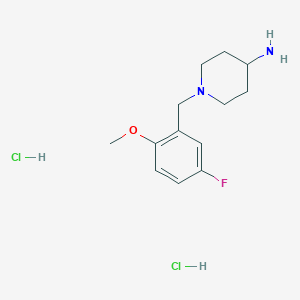

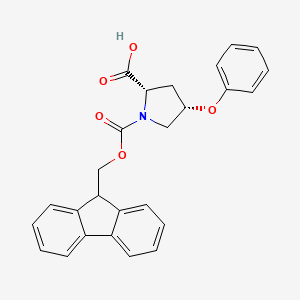

![molecular formula C17H17NO3S2 B2771264 N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)-3-甲基苯磺酰胺 CAS No. 2034438-64-5](/img/structure/B2771264.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . The compound is likely to have an odor similar to naphthalene (mothballs) .

Synthesis Analysis

The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the benzo[b]thiophene moiety. In compounds with similar structures, weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups have been observed . π–π stacking interactions between phenyl and benzothiazole rings are also observed in the crystal packing .

Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been tested against various microorganisms and some have displayed high antibacterial activity .

科学研究应用

DNA 相互作用和抗癌活性

对混合配体铜(II)-磺酰胺配合物的研究(包括磺酰胺衍生物的变化)表明具有显着的 DNA 结合、切割和遗传毒性能力,以及抗癌活性。这些配合物通过与 DNA 相互作用,展示了一种通过主要通过细胞凋亡诱导细胞死亡来开发新型抗癌疗法 的潜在途径。此类研究强调了磺酰胺衍生物在设计针对癌症的金属基药物中的重要性,在分子水平上 (González-Álvarez 等,2013)。

抗菌和抗炎应用

带有 1,4-苯并二氧杂环的磺酰胺已证明具有良好的抗菌潜力和对脂氧合酶的抑制作用,表明它们可用作治疗炎症疾病的治疗剂。这些化合物抑制细菌生长和减少炎症的能力突出了它们在开发针对细菌感染和炎症相关疾病的新药中的潜力 (Abbasi 等,2017)。

抗菌和结核病治疗

合成了带有苯磺酰胺部分的新型硫脲衍生物,并评估了它们对结核分枝杆菌的活性。本研究中最有效的化合物表现出显着的抗分枝杆菌活性,表明磺酰胺衍生物作为开发新型抗结核药物的基础的潜力 (Ghorab 等,2017)。

合成和药物开发

甲基苯磺酰胺 CCR5 拮抗剂的合成和结构表征突出了对磺酰胺衍生物及其在药物开发中的潜力的兴趣日益浓厚,特别是作为预防人类 HIV-1 感染的靶向制剂。该研究领域专注于创造小分子拮抗剂,这些拮抗剂可以为抗击 HIV 做出重大贡献 (Cheng De-ju,2015)。

酶抑制用于药物发现

已评估磺酰胺的酶抑制潜力,特别是针对 α-葡萄糖苷酶和乙酰胆碱酯酶,将其标记为治疗糖尿病和阿尔茨海默病等疾病的候选药物。合成具有苯并二氧杂环和乙酰胺部分的新型磺酰胺,以及随后对其酶抑制作用的测试,突出了这些化合物在发现代谢和神经退行性疾病药物中的作用 (Abbasi 等,2019)。

未来方向

The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” could involve further exploration of its potential biological activities, given the known activities of related benzothiophene derivatives . Additionally, new strategies for the synthesis of such compounds could be explored to improve their yield and purity .

作用机制

Target of Action

The compound, also known as N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzene-1-sulfonamide, has been reported to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a key enzyme responsible for the nocturnal rhythm of melatonin production .

Mode of Action

The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep-wake cycles

Biochemical Pathways

The compound affects the melatonin synthesis pathway by inhibiting the AANAT enzyme . This results in a decrease in the production of melatonin, which can have downstream effects on sleep-wake cycles and other physiological processes regulated by melatonin .

Result of Action

The inhibition of AANAT by the compound leads to a decrease in melatonin production . This can result in changes to sleep-wake cycles and other physiological processes regulated by melatonin.

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEKPDSDAHZSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)acetic acid](/img/structure/B2771184.png)

![N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2771185.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2771191.png)

![N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2771195.png)

![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)